molecular formula C22H23Cl2N3O2 B11832058 2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione

2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione

Cat. No.: B11832058
M. Wt: 432.3 g/mol
InChI Key: SGVBRIHFEULKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butyl chain linked to an isoindoline-1,3-dione core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This action can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.

Comparison with Similar Compounds

2-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H23Cl2N3O2

Molecular Weight

432.3 g/mol

IUPAC Name

2-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]isoindole-1,3-dione

InChI

InChI=1S/C22H23Cl2N3O2/c23-18-8-5-9-19(20(18)24)26-14-12-25(13-15-26)10-3-4-11-27-21(28)16-6-1-2-7-17(16)22(27)29/h1-2,5-9H,3-4,10-15H2

InChI Key

SGVBRIHFEULKBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.